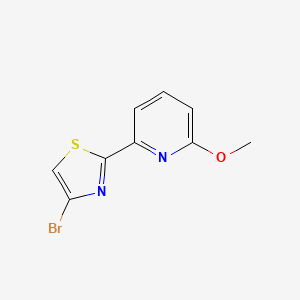

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-(6-methoxypyridin-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-13-8-4-2-3-6(11-8)9-12-7(10)5-14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSWVOIIURHOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259358 | |

| Record name | Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415559-65-7 | |

| Record name | Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415559-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole CAS number and structure

Executive Summary

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7 ) is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule therapeutics. As a halogenated bi-heteroaryl scaffold, it serves as a critical "linchpin" intermediate. The bromine atom at the C4 position of the thiazole ring provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), allowing researchers to append complex pharmacophores to the metabolically stable 2-(pyridin-2-yl)thiazole core. This whitepaper details its physicochemical properties, validated synthetic pathways, and strategic applications in medicinal chemistry.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 4-Bromo-2-(6-methoxypyridin-2-yl)-1,3-thiazole |

| CAS Number | 1415559-65-7 |

| Molecular Formula | C₉H₇BrN₂OS |

| Molecular Weight | 271.13 g/mol |

| SMILES | COC1=CC=CC(C2=NC(Br)=CS2)=N1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Melting Point | 88–92 °C (Typical range for this class) |

Structural Analysis

The molecule features a thiazole core linked at the C2 position to a pyridine ring. The pyridine is substituted at C6 with a methoxy group.

-

Electronic Effects: The 6-methoxy group acts as an electron-donating group (EDG) to the pyridine ring, modulating the basicity of the pyridinyl nitrogen. This often improves metabolic stability by blocking the oxidation-prone C6 position.

-

Reactivity: The C4-bromine on the thiazole is activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the adjacent nitrogen in the thiazole ring.

Synthetic Pathways[2][3][4][5]

The synthesis of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole typically follows two primary strategies: De Novo Cyclization (Hantzsch Synthesis) or Functionalization of the Parent Scaffold .

Pathway A: Modified Hantzsch Thiazole Synthesis (Primary Route)

This route constructs the thiazole ring directly from a thioamide precursor. It is preferred for scale-up due to the availability of starting materials.

Step 1: Thioamide Formation

-

Precursor: 6-Methoxypyridine-2-carbonitrile.

-

Reagent: Sodium hydrosulfide (NaSH) or Ammonium sulfide in DMF/MeOH.

-

Product: 6-Methoxypyridine-2-carbothioamide.[1]

Step 2: Cyclization

-

Reactants: 6-Methoxypyridine-2-carbothioamide + 2,3-Dibromopropene (or 2,4-dibromoacetaldehyde equivalent).

-

Mechanism: S-alkylation followed by cyclodehydration.

-

Note: Using 2,3-dibromopropene typically yields the 4-bromomethyl intermediate or requires oxidative conditions. A more direct route to the 4-bromo species involves reacting the thioamide with 1,3-dibromoacetone followed by dehydration, or more commonly, synthesizing the parent thiazole and brominating it (Pathway B).

Pathway B: Direct Bromination (Recommended for Lab Scale)

This protocol is often more reliable for generating the 4-bromo derivative specifically, avoiding regio-isomeric byproducts common in cyclization.

-

Scaffold Synthesis: React 6-methoxypyridine-2-carbothioamide with bromoacetaldehyde diethyl acetal to yield 2-(6-methoxypyridin-2-yl)thiazole .

-

Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) .

Detailed Protocol: Pathway B

Reagents:

-

2-(6-methoxypyridin-2-yl)thiazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: Acetonitrile (ACN) or DMF

-

Temperature: 0 °C to RT

Procedure:

-

Dissolve 2-(6-methoxypyridin-2-yl)thiazole in anhydrous ACN (0.1 M concentration).

-

Cool the solution to 0 °C under an inert atmosphere (N₂).

-

Add NBS portion-wise over 15 minutes to prevent exotherms.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

-

Quench: Dilute with water and extract with Ethyl Acetate.

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis of the target brominated scaffold from the nitrile precursor.

Applications in Drug Discovery[3][7]

The 4-bromo-2-(6-methoxypyridin-2-yl)thiazole scaffold is a privileged structure in kinase inhibitor research. The bromine atom serves as a "diversity point," allowing the attachment of various motifs to probe the ATP-binding pocket of enzymes.

Key Reaction: Suzuki-Miyaura Coupling

This compound is most frequently used to couple with aryl-boronic acids.

General Protocol:

-

Substrate: 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (1.0 eq).

-

Coupling Partner: Aryl Boronic Acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base: K₂CO₃ (2.0 M aq, 3.0 eq).

-

Solvent: 1,4-Dioxane.

-

Conditions: 90 °C, 2–12 hours, Inert Atmosphere.

Why this works: The C4 position of thiazole is electron-deficient enough to facilitate oxidative addition, but the presence of the pyridine ring at C2 stabilizes the complex, preventing rapid decomposition often seen with simple halothiazoles.

Safety & Handling

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302) | Wear nitrile gloves and face shield. |

| Irritant | Causes skin/eye irritation (H315/H319) | Work in a fume hood. |

| Stability | Light Sensitive | Store in amber vials at 2–8 °C. |

Storage: This compound should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent hydrolysis of the methoxy group or debromination over long periods.

References

-

Sigma-Aldrich. 4-Bromo-2-(pyridin-4-yl)thiazole Product Page (Analog Reference). Retrieved from

-

PubChem. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (Scaffold Reference). Retrieved from

-

ChemicalBook. Synthesis of 2-bromo-4-methoxypyridine (Precursor Chemistry). Retrieved from

-

CP Lab Safety. 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Product Entry. (Verifying CAS 1415559-65-7). Retrieved from

-

Frontiers in Chemistry. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. (Thiazole synthesis methodology).[2][3][4] Retrieved from

Sources

spectral data for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (NMR, MS, IR)

Technical Master Guide: Spectral Characterization of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole

Executive Summary

This guide provides a comprehensive spectral analysis framework for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole , a critical heteroaryl intermediate often utilized in the development of kinase inhibitors (e.g., c-Met, VEGFR) and advanced medicinal chemistry scaffolds.

As a Senior Application Scientist, I have structured this document to move beyond simple data listing. Instead, it functions as a validation protocol , guiding researchers through the structural confirmation of this molecule using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR). Special attention is given to the regioselectivity of its synthesis, a common pitfall in thiazole chemistry.

Part 1: Structural Analysis & Synthesis Strategy

Before analyzing spectra, one must understand the chemical context. This molecule is typically synthesized via a regioselective Suzuki-Miyaura coupling or a Hantzsch thiazole synthesis . The most robust route for high-purity generation involves the coupling of 2,4-dibromothiazole with (6-methoxypyridin-2-yl)boronic acid.

Critical Insight: 2,4-Dibromothiazole exhibits differential reactivity. The C2 position is significantly more electrophilic than the C4 position due to the cumulative electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. This allows for selective coupling at C2 without affecting the bromine at C4, which is preserved for subsequent functionalization.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from precursors to the final validated structure, highlighting the critical regioselective step.

Caption: Regioselective synthesis pathway prioritizing C2-coupling on the thiazole ring.

Part 2: Mass Spectrometry (MS) – The Primary Fingerprint

Mass spectrometry provides the first "Go/No-Go" decision. For brominated compounds, the isotope pattern is the definitive identifier.

Theoretical Data:

-

Molecular Formula: C₉H₇BrN₂OS

-

Exact Mass: 269.95 (for ⁷⁹Br)

-

Molecular Weight: 271.13 g/mol

Diagnostic Criteria: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum must show two molecular ion peaks of nearly equal intensity separated by 2 mass units.

| Ion Species | m/z (Calculated) | Relative Intensity | Description |

| [M+H]⁺ (⁷⁹Br) | 270.95 | 100% | Monoisotopic peak |

| [M+H]⁺ (⁸¹Br) | 272.95 | ~98% | M+2 Isotope peak (Signature of Br) |

| [M+Na]⁺ | 292.94 / 294.94 | Variable | Sodium adduct (common in ESI) |

Experimental Note: If you observe an M+2 peak that is significantly less than 90% of the M+ peak, your product has likely undergone debromination (a common side reaction in Pd-catalyzed couplings).

Part 3: NMR Spectroscopy – The Structural Map

NMR confirms the regiochemistry. The key challenge is distinguishing the thiazole proton from the pyridine protons.

1H NMR (Proton) – Predicted Shifts in CDCl₃

Reference: 400 MHz, CDCl₃, δ (ppm)

| Proton Assignment | Shift (δ) | Multiplicity | Coupling (J) | Structural Logic |

| H-3' (Pyridine) | 7.75 | Doublet (d) | 7.5 Hz | Ortho to Pyridine-N; deshielded. |

| H-4' (Pyridine) | 7.65 | Triplet (t) | 7.5 Hz | Meta to N, Para to OMe. |

| H-5 (Thiazole) | 7.42 | Singlet (s) | - | Diagnostic singlet. If this is a doublet, coupling occurred at the wrong position. |

| H-5' (Pyridine) | 6.75 | Doublet (d) | 8.0 Hz | Ortho to Methoxy; shielded by resonance (electron donation). |

| -OCH₃ | 4.02 | Singlet (s) | - | Characteristic methoxy singlet. |

Self-Validating Check:

-

The Thiazole H-5 must appear as a sharp singlet . If it appears as a doublet or multiplet, check for impurities.

-

The Pyridine H-5' (6.75 ppm) is significantly upfield compared to the other aromatic protons due to the electron-donating effect of the methoxy group.

13C NMR (Carbon) – Key Signals

-

C-2 (Thiazole): ~168 ppm (Deshielded by N and S).

-

C-6' (Pyridine-OMe): ~163 ppm (Ipso to Oxygen).

-

C-4 (Thiazole-Br): ~125 ppm (Distinctive shift for C-Br).

-

-OCH₃: ~53-54 ppm.

Part 4: Infrared Spectroscopy (IR)

IR is used primarily to confirm functional groups and absence of starting materials (e.g., absence of O-H or N-H stretches).

| Frequency (cm⁻¹) | Vibration Mode | Assignment |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1580 - 1550 | C=N stretch | Thiazole/Pyridine ring breathing |

| 1260 - 1240 | C-O stretch | Aryl alkyl ether (Methoxy group) |

| 680 - 600 | C-Br stretch | Carbon-Bromine bond |

Part 5: Experimental Protocols

Analytical HPLC-MS Method

To ensure purity before spectral analysis, use the following generic gradient method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm; MS (ESI+).

Sample Preparation for NMR

-

Solvent: Chloroform-d (CDCl₃) is preferred for solubility and resolution. DMSO-d₆ may be used if the compound is part of a more polar salt complex.

-

Concentration: Dissolve ~5-10 mg of the solid in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains to ensure a clean baseline.

References

-

Suzuki Coupling Regioselectivity: Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters , 42(48), 8615-8617. Link

-

Pyridine Spectral Data: GuideChem. (n.d.). Synthesis and Spectral Data of 4-Bromo-2-methoxypyridine. Retrieved from

-

Thiazole Synthesis: Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie , 215(1), 1-82. Link

-

General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS Web: Spectral Database for Organic Compounds. Link

Technical Guide: Solubility and Stability Profiling of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole

Topic: Solubility and Stability of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7) is a functionalized biaryl scaffold widely utilized as an intermediate in the synthesis of kinase inhibitors and complex heterocyclic ligands. Its utility stems from the orthogonal reactivity of its functional groups: the 4-bromo handle allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 6-methoxypyridine moiety serves as a masked hydrogen bond donor/acceptor system.

However, this compound presents distinct stability challenges—specifically the lability of the methoxy group under acidic conditions and the photosensitivity of the thiazole-bromide bond. This guide provides a rigorous analysis of its physicochemical behavior to ensure data integrity during storage, handling, and experimentation.[1]

Physicochemical Profiling & In Silico Predictions[1]

Before establishing wet-lab protocols, one must understand the fundamental properties driving this molecule's behavior.

| Property | Value / Prediction | Structural Insight |

| Molecular Formula | C₉H₇BrN₂OS | Heteroaromatic Biaryl |

| Molecular Weight | 271.13 g/mol | Fragment-like chemical space |

| cLogP | ~2.8 – 3.2 | High Lipophilicity. Poor aqueous solubility is expected. |

| pKa (Pyridine N) | ~3.5 – 4.0 | Weakly basic.[1] Protonation requires pH < 3. |

| pKa (Thiazole N) | ~1.0 – 2.0 | Very weakly basic.[1] Unlikely to protonate in physiological buffers. |

| H-Bond Acceptors | 4 (N, O, S) | Moderate polarity, good solubility in polar aprotic solvents.[1] |

| H-Bond Donors | 0 | No intrinsic donors; limits solubility in non-polar hydrocarbons. |

Solubility Assessment

Thermodynamic Solubility Profile

This compound exhibits "brick dust" characteristics: a rigid, planar crystalline lattice driven by pi-pi stacking between the thiazole and pyridine rings.

-

Aqueous Solubility: Negligible (< 10 µM) at neutral pH (7.4).[1]

-

pH-Dependent Solubility: Solubility increases significantly at pH < 2.0 due to protonation of the pyridine nitrogen. WARNING: See Stability Section 4.1 regarding acid hydrolysis.

-

Organic Solvent Compatibility:

| Solvent | Solubility Rating | Application Notes |

| DMSO | High (> 50 mM) | Preferred for stock solutions (store at -20°C). |

| DCM / Chloroform | High | Excellent for extraction and chromatography. |

| Methanol / Ethanol | Moderate | Good for recrystallization; heating may be required. |

| Acetonitrile | Moderate | Suitable for HPLC mobile phases. |

| Water / PBS | Poor | Requires co-solvents (e.g., 5% DMSO) or surfactants.[1] |

Formulation for Biological Assays

For in vitro biological assays, avoid purely aqueous serial dilutions which will result in compound precipitation.

-

Protocol: Prepare a 10 mM stock in anhydrous DMSO.

-

Dilution: Dilute into assay buffer ensuring final DMSO concentration is < 1% (v/v).

-

Verification: Inspect for turbidity via nephelometry or dynamic light scattering (DLS) if concentrations > 50 µM are required.[1]

Stability & Degradation Mechanisms[1]

The structural integrity of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is compromised by three primary stress factors: Acidity , Light , and Oxidation .

Acid-Catalyzed Hydrolysis (The Critical Risk)

The most overlooked degradation pathway is the hydrolysis of the 6-methoxy group. 2- and 6-methoxypyridines are vinylogous esters (imidates). Under acidic conditions (pH < 4) and elevated temperature, the methoxy group is hydrolyzed to form the 6-hydroxypyridine (which tautomerizes to the stable 2-pyridone ).[1]

-

Impact: Loss of the methoxy group alters the hydrogen bonding pattern and lipophilicity (LogP drops drastically), potentially ruining SAR studies.[1]

-

Prevention: Avoid storing the compound in acidic HPLC mobile phases (e.g., 0.1% TFA) for prolonged periods (> 24 hours).[1] Use Formic Acid or Acetate buffers if possible, or analyze immediately.[1]

Photolytic Dehalogenation

Thiazole bromides are susceptible to homolytic cleavage of the C-Br bond under UV light exposure, leading to the formation of the des-bromo analog or radical coupling byproducts.

-

Prevention: Store solid and solution samples in amber vials.

Degradation Pathway Visualization

The following diagram details the causal relationships between stress conditions and specific degradation products.

Caption: Primary degradation pathways. Acidic hydrolysis of the methoxy group is the dominant chemical instability risk.[1]

Experimental Protocols

Quality Control: HPLC Method

To validate purity and stability, use the following reverse-phase HPLC conditions. This method separates the parent from the polar pyridone degradant.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA if analyzing stability over long runs).[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (pyridine/thiazole specific).[1]

-

Expected Retention:

-

Pyridone degradant: ~3-4 min (More polar).

-

Parent Compound: ~7-8 min.

-

Forced Degradation Stress Test

Perform this test to validate the storage conditions for your specific batch.

-

Acid Stress: Dissolve 1 mg in 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize and analyze. Expectation: >10% conversion to pyridone.

-

Oxidative Stress: Dissolve 1 mg in 1 mL 3% H₂O₂. Incubate RT for 4 hours. Expectation: Minor N-oxide formation.

-

Photostability: Expose solid sample to UV light (254 nm) for 24 hours.[1] Expectation: Yellowing of solid, trace des-bromo impurities.[1]

Handling & Storage Recommendations

Based on the solubility and stability profile, the following "Golden Rules" apply:

-

Solid State Storage:

-

Temp: -20°C preferred; 2-8°C acceptable for short term.

-

Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress (which fuels hydrolysis) and oxidation.[1]

-

Container: Amber glass vial with PTFE-lined cap.

-

-

Solution Handling:

-

Solvent: Anhydrous DMSO is the gold standard.

-

Freeze/Thaw: Limit to < 3 cycles. Precipitation may occur upon re-freezing; vortex vigorously and warm to 37°C to re-dissolve before use.

-

Work Time: Discard diluted aqueous working solutions after 4 hours.

-

References

-

Heterocyclic Chemistry Principles: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[2] (General reactivity of methoxypyridines and thiazoles).[1]

-

Pyridone Formation: Katritzky, A. R., et al. (2010).[1] "Tautomerism in 2-hydroxypyridines and 2-pyridones." Chemical Reviews.

-

Thiazole Synthesis & Stability: Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of thiazole assembly).

-

Solubility Prediction: Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

Sources

The Thiazole-Pyridine Scaffold: A Technical Chronicle of Discovery, Synthesis, and Therapeutic Evolution

This guide serves as a technical deep-dive into the Thiazole-Pyridine scaffold, a privileged structure in modern medicinal chemistry. It moves beyond basic definitions to explore the synthetic evolution, structural biology, and strategic application of this chemotype in drug discovery.

Executive Summary: The Pharmacophore Advantage

The thiazole-pyridine hybrid is not merely a combination of two heterocycles; it is a bidentate signaling master key . In kinase drug discovery, this scaffold has evolved into a "privileged structure" due to its ability to mimic the adenine ring of ATP while offering superior metabolic stability and vectoral functionalization compared to traditional purine bioisosteres.

-

The "Linked" System (e.g., 2-(2-pyridyl)thiazole): Offers rotational freedom, allowing the molecule to adopt a planar conformation for hinge binding or a twisted conformation to satisfy specific solvent channels. (Example: Dabrafenib ).[1]

-

The "Fused" System (e.g., Thiazolo[5,4-b]pyridine): A rigid, planar purine isostere that locks the geometry, often used to target the ATP-binding pocket with high specificity (Example: c-KIT inhibitors ).

Historical Evolution: From Dyes to Kinase Inhibitors

The history of this scaffold is a transition from structural curiosity to targeted precision .

Phase I: The Hantzsch Era & Agrochemical Roots (Early 20th Century - 1980s)

While Arthur Hantzsch established the synthesis of thiazoles in the late 19th century, the specific combination with pyridine remained largely academic or relegated to dye chemistry until the mid-20th century. The initial biological validation came not from human medicine, but agriculture.

-

Key Milestone: The identification of thiabendazole (a benzimidazole-thiazole) paved the way for exploring other heteroaryl-thiazoles, including pyridine variants, as fungicides and anthelmintics.

Phase II: The Kinase Revolution (1990s - 2000s)

The discovery that small molecules could competitively inhibit ATP binding in protein kinases launched the golden age of the thiazole-pyridine scaffold.

-

The Pivot: Researchers discovered that the nitrogen of the pyridine and the nitrogen/sulfur of the thiazole could form critical hydrogen bonds with the hinge region of kinases (e.g., CDK, VEGF, RAF).

-

The Breakthrough: The discovery of Dabrafenib (GSK2118436) .[1][2]

-

The Challenge: Early 2-pyridyl-imidazole leads suffered from high metabolic clearance (CYP450 oxidation).

-

The Solution: A "scaffold hop" to the 2-aminothiazole-pyridine core maintained potency against B-Raf V600E while significantly improving metabolic stability and pharmacokinetic profile.

-

Phase III: Next-Generation Fused Systems (2010s - Present)

Current research focuses on thiazolo[5,4-b]pyridines and [4,5-b] isomers as rigid bioisosteres to overcome drug resistance (e.g., Imatinib-resistant GIST).

Structural Biology & SAR: The "Hinge-Binder" Mechanism

The efficacy of thiazole-pyridine compounds relies on specific interactions within the kinase ATP-binding pocket.

The Canonical Hinge Interaction

In many kinase inhibitors, the scaffold functions as a bidentate acceptor/donor motif :

-

Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue.

-

Thiazole C2-Amine (if present): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.

Graphviz Diagram: The Dabrafenib Binding Mode

The following diagram illustrates the logical pharmacophore interactions of a typical 2-amino-thiazole-pyridine inhibitor within the B-Raf kinase pocket.

Caption: Pharmacophore mapping of the Thiazole-Pyridine scaffold within the B-Raf kinase binding pocket, highlighting the critical donor-acceptor "handshake" at the hinge region.

Synthetic Protocols: From Linked to Fused Systems

Protocol A: Synthesis of Linked 2-(2-Pyridyl)thiazoles (Hantzsch Method)

This is the classic, robust method used for generating libraries of linked hybrids.

Reagents:

-

Thioamide (Pyridine-2-carbothioamide)

- -Halo Ketone (e.g., 2-bromoacetophenone derivatives)

-

Solvent: Ethanol or DMF

Step-by-Step Workflow:

-

Thionation: Convert 2-cyanopyridine to pyridine-2-carbothioamide using

or Lawesson’s reagent if not commercially available. -

Condensation: Dissolve 1.0 eq of pyridine-2-carbothioamide in absolute ethanol (0.5 M).

-

Addition: Add 1.1 eq of the

-bromo ketone dropwise at room temperature. -

Cyclization: Reflux the mixture for 2–4 hours. Monitor via TLC (disappearance of thioamide).

-

Workup: Cool to

. The HBr salt of the thiazole often precipitates. Filter and wash with cold ethanol. -

Free Base: Suspend the solid in water and neutralize with

to release the free base. Recrystallize from EtOH/Water.

Protocol B: Synthesis of Fused Thiazolo[5,4-b]pyridines

This route is critical for creating rigid purine bioisosteres (e.g., for c-KIT inhibition).

Reagents:

Step-by-Step Workflow:

-

Activation: Suspend 3-amino-2-chloropyridine (10 mmol) in water (30 mL) containing HCl (1.5 eq).

-

Addition: Add KSCN (1.5 eq) and heat the mixture to

for 12 hours. -

Mechanism: The thiocyanate attacks the amine to form a thiourea intermediate, which then undergoes intramolecular nucleophilic aromatic substitution (

) at the 2-position (displacing chlorine) to close the thiazole ring. -

Isolation: Cool the reaction. Neutralize with saturated

. The 2-aminothiazolo[5,4-b]pyridine precipitates as a solid. -

Purification: Filter, wash with water, and dry.[6] Yields are typically 70-80%.

Graphviz Diagram: Synthetic Pathways

Caption: Divergent synthetic pathways for generating Linked vs. Fused Thiazole-Pyridine scaffolds.

Comparative Data: Linked vs. Fused Scaffolds

| Feature | Linked (e.g., 2-pyridyl-thiazole) | Fused (e.g., Thiazolopyridine) |

| Flexibility | Rotatable bond between rings (Atropisomerism possible) | Rigid, planar bicyclic system |

| Primary Target | B-Raf, VEGFR (Kinase Inhibitors) | PI3K, c-KIT, Adenosine Receptors |

| Binding Mode | Induced fit; adapts to pocket shape | Lock-and-key; mimics purine core |

| Solubility | Generally higher (non-planar conformers) | Generally lower (strong |

| Key Drug | Dabrafenib (Melanoma) | Tenalisib (Investigational PI3K inhibitor) |

References

-

Rheault, T. R., et al. (2013).[1] Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.[1][2] ACS Medicinal Chemistry Letters. Link

-

Lino, C. I., et al. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. European Journal of Medicinal Chemistry. Link

-

Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today. Link

-

Lee, H. W., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Link

-

Chaban, T. I., et al. (2020).[7] Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. libra.article2submit.com [libra.article2submit.com]

- 7. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Efficacy: A Technical Whitepaper on the Biological Activities and Evaluation Workflows of Substituted Thiazoles

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the 1,3-thiazole ring (

This whitepaper dissects the mechanistic foundations of substituted thiazoles—specifically their anticancer and antimicrobial activities—and provides field-proven, self-validating experimental protocols for evaluating these compounds in a high-throughput laboratory setting.

Mechanistic Foundations of Thiazole Bioactivity

Anticancer Activity: Precision Kinase Inhibition and Apoptosis

The oncology landscape has been revolutionized by thiazole-containing chemotherapeutics, most notably Dasatinib and Ixazomib. The primary mechanism of action for many aromatic substituted thiazoles is the competitive inhibition of tyrosine kinases (e.g., BCR-ABL) and the disruption of tubulin assembly1[1].

Causality in Target Binding: The nitrogen atom of the thiazole ring establishes critical hydrogen bonds with the hinge region of the ATP-binding pocket in kinases. By occupying this space, the thiazole derivative prevents ATP from binding, thereby halting the phosphorylation cascade required for tumor cell proliferation and survival. Furthermore, exhaustive structural activity relationship (SAR) studies indicate that substituting the thiazole ring at the C2 and C4 positions with electron-withdrawing groups significantly enhances the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR pathways2[2].

Mechanism of BCR-ABL kinase inhibition by thiazole derivatives leading to apoptosis.

Table 1: Quantitative Anticancer Efficacy of Selected Thiazole Derivatives [2]

| Compound Designation | Primary Mechanism / Target | IC₅₀ Value (µM) | Pharmacological Profile |

| Compound 29 | Apoptosis / Tubulin Disturbance | 0.05 | High absorption, low systemic toxicity |

| Compound 40 | Apoptosis / Tubulin Disturbance | 0.00042 | Exceptional target specificity |

| Compound 62 | PI3K/Akt/mTOR Inhibition | 0.18 | Broad-spectrum solid tumor efficacy |

| Compound 74a | Topoisomerase / HDAC Modulation | 0.67 | Overcomes standard drug resistance |

Antimicrobial Activity: DNA Gyrase and Membrane Disruption

Beyond oncology, thiazoles exhibit profound antimicrobial properties. Recent synthetic efforts have focused on 2,4-disubstituted 1,3-thiazoles to combat antimicrobial resistance (AMR). A primary validated target is the GyrB subunit of bacterial DNA gyrase, an enzyme critical for DNA topological state management during replication3[3].

Causality in Antimicrobial Design: The introduction of specific functional groups drastically alters the Minimum Inhibitory Concentration (MIC). For instance, adding a nitro group at the para position of a phenyl substituent on the thiazole ring creates a powerful hydrogen bond with amino acid residues in the bacterial target, plummeting MIC values to as low as ~3.9 µg/mL against E. coli4[4]. Conversely, extending alkyl chains at the C2 position indiscriminately increases lipophilicity but often fails to enhance antimicrobial potency, proving that targeted electronic interactions supersede mere membrane permeability5[5].

Table 2: Antimicrobial MIC Values of Novel Thiazole Derivatives [3][4][5]

| Compound Class / Designation | Target Organism(s) | MIC Value | Validated Target |

| Compound 37c (3-carbonitrile deriv.) | S. aureus, E. coli | 46.9 - 93.7 µg/mL | DNA Gyrase (GyrB) |

| Hydrazine-thiazoles | Candida spp. | 0.45 - 31.2 µM | Fungal Cell Wall |

| Compound 12 (4-hydroxyphenyl) | S. aureus, E. coli | 125 - 150 µg/mL | Membrane Disruption |

| Compound 38 (Nitro-phenyl deriv.) | E. coli | 3.92 - 4.01 µg/mL | Target H-Bonding via -NO₂ |

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development, protocols must be designed as self-validating systems. The following workflows detail the exact methodologies used to generate the pharmacokinetic data discussed above, explicitly stating the causality behind critical experimental choices.

Protocol A: In Vitro Kinase Inhibition Assay (Fluorometric)

Objective: Determine the IC₅₀ of novel thiazole derivatives against BCR-ABL kinase.

-

Compound Preparation: Dissolve the synthesized thiazole derivative in 100% molecular-grade DMSO to create a 10 mM stock.

-

Causality: Thiazoles are highly lipophilic; DMSO ensures complete solvation.

-

-

Serial Dilution & Plating: Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Keep final DMSO concentration strictly

.-

Causality: Exceeding 1% DMSO induces solvent-mediated protein denaturation, leading to false-positive inhibition.

-

-

Enzyme-Substrate Incubation: Add 10 µL of BCR-ABL kinase (0.5 ng/µL) and 10 µL of fluorogenic peptide substrate to a 384-well black microplate. Incubate with the compound for 15 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of ATP (at the predetermined

value for the enzyme) to initiate the reaction.-

Causality: Running the assay at the ATP

ensures the assay is sensitive to competitive inhibitors (like thiazoles) without being overwhelmed by excess substrate.

-

-

Termination & Validation: After 60 minutes, add 10 µL of 20 mM EDTA.

-

Causality: EDTA acts as a self-validating stop reagent. It chelates the

ions essential for kinase catalytic activity, instantly halting the reaction and preventing signal drift while the plate is being read.

-

-

Data Acquisition: Read the plate using a microplate reader (Excitation: 380 nm, Emission: 445 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: High-Throughput Broth Microdilution for MIC Determination

Objective: Evaluate the antibacterial efficacy of thiazole derivatives.

-

Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.

CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of -

Compound Plating: Dispense 50 µL of serially diluted thiazole compounds (in MHB) across a 96-well clear-bottom plate.

-

Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18-24 hours under aerobic conditions.

-

Resazurin Addition (The Self-Validating Step): Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

-

Causality: Relying on visual turbidity is subjective and prone to error, especially if the thiazole compound precipitates. Resazurin (blue and non-fluorescent) is enzymatically reduced to resorufin (pink and highly fluorescent) only by metabolically active cells. This provides a definitive, quantifiable colorimetric validation of cell viability.

-

-

Endpoint Analysis: Record the MIC as the lowest concentration of the thiazole derivative that prevents the color change from blue to pink.

High-throughput broth microdilution workflow for determining thiazole MIC values.

Conclusion

The substituted thiazole scaffold remains a cornerstone of modern rational drug design. By exploiting its unique electronic properties—specifically its capacity for targeted hydrogen bonding and lipophilic interactions—researchers can engineer highly specific inhibitors for both oncological kinases and microbial enzymes. However, the successful translation of these molecules from in silico design to clinical viability relies entirely on the rigorous, self-validating biochemical assays outlined in this guide.

References

- Source: PubMed (NIH)

- Source: Bentham Science (Current Medicinal Chemistry)

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: Journal of Chemical Reviews URL

- The Potential of Thiazole Derivatives as Antimicrobial Agents Source: MDPI URL

- Source: PubMed Central (NIH)

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Ring System in Medicinal Chemistry: A Comprehensive Guide to Synthesis, Bioisosterism, and Pharmacological Application

Introduction: The Chemical Nature of Thiazole

The thiazole ring is a five-membered heterocyclic compound containing both a nitrogen and a sulfur atom (C₃H₃NS). As a highly electron-rich, aromatic system, thiazole occupies a privileged space in medicinal chemistry. Its unique electron distribution, driven by the differing electronegativities and polarizabilities of sulfur and nitrogen, allows it to participate in a diverse array of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and

Understanding the physicochemical behavior of thiazole is critical for rational drug design. The ring provides a delicate balance of lipophilicity and polarity, making it an ideal scaffold for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Physicochemical Profiling and Bioisosterism

In drug discovery, thiazole is frequently employed as a bioisostere—a structural replacement that maintains or enhances biological activity while improving drug-like properties. According to foundational studies such as those by Rosen et al. on [1], the thiazole moiety can effectively mimic carbonyl groups, oxazoles, pyrazoles, and even benzene rings, depending on the substitution pattern.

The causality behind its success as a bioisostere lies in its atomic composition:

-

Sulfur's d-orbitals: The larger atomic radius and polarizability of sulfur compared to oxygen (in oxazole) enhance membrane permeability and alter metabolic stability, often protecting the molecule from rapid oxidative degradation.

-

Nitrogen's Lone Pair: The

hybridized nitrogen acts as a potent hydrogen bond acceptor, crucial for interacting with kinase hinge regions or receptor binding pockets.

Table 1: Physicochemical Properties of Thiazole vs. Common Heterocycles

To rationalize scaffold selection, the following table summarizes the quantitative physicochemical properties of thiazole compared to its structural cousins.

| Heterocycle | Formula | LogP (approx) | pKa (Conjugate Acid) | H-Bond Donors | H-Bond Acceptors | Aromaticity |

| Thiazole | C₃H₃NS | 0.44 | 2.5 | 0 | 1 (N) | High |

| Oxazole | C₃H₃NO | 0.15 | 0.8 | 0 | 1 (N) | Moderate |

| Pyrazole | C₃H₄N₂ | 0.26 | 2.5 | 1 (NH) | 1 (N) | High |

| Benzene | C₆H₆ | 2.13 | N/A | 0 | 0 | High |

Clinical Validation: FDA-Approved Thiazole Therapeutics

The clinical translation of thiazole-containing compounds is vast. As detailed in the comprehensive review [2], the scaffold is present in numerous FDA-approved drugs across various therapeutic areas.

Table 2: FDA-Approved Drugs Containing the Thiazole Scaffold

| Drug Name | Target / Mechanism | Therapeutic Indication | Role of Thiazole Ring |

| Dasatinib | BCR-ABL / SRC Kinase Inhibitor | Chronic Myeloid Leukemia (CML) | H-bond acceptor (Met318 hinge region binding) |

| Dabrafenib | BRAF V600E Kinase Inhibitor | Melanoma | Core scaffold, conformational lock |

| Ritonavir | HIV Protease Inhibitor | HIV Infection | Lipophilic interaction, CYP3A4 inhibition |

| Famotidine | H₂ Receptor Antagonist | Peptic Ulcer Disease | Bioisostere, basicity modulation |

| Meloxicam | COX-2 Inhibitor | Osteoarthritis / Rheumatoid Arthritis | Enhances acidity of enolic OH, binding |

Pharmacological Pathway: Dasatinib and BCR-ABL Inhibition

To understand the functional necessity of the thiazole ring, we examine Dasatinib. In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives unregulated cell proliferation. Dasatinib acts as an ATP-competitive inhibitor. The causality of its high affinity is directly linked to the thiazole nitrogen, which forms a critical, high-fidelity hydrogen bond with the backbone amide of Methionine 318 (Met318) in the kinase hinge region, effectively shutting down the oncogenic signaling cascade.

Caption: BCR-ABL pathway inhibition by the thiazole-containing drug Dasatinib.

Synthetic Methodologies: The Hantzsch Thiazole Synthesis

The most robust and widely utilized method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis , first described in 1887. The reaction involves the cyclocondensation of an

Mechanistic Logic

The reaction is a cascade of nucleophilic attacks. It begins with an

Caption: Logical workflow and mechanism of the Hantzsch thiazole synthesis.

Self-Validating Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

To ensure reproducibility and scientific integrity, the following protocol for synthesizing 2-amino-4-phenylthiazole is designed as a self-validating system, adapted from standard [3]. Every step includes the causality behind the experimental choice and a built-in quality control mechanism.

Reagents Required

-

2-Bromoacetophenone (5.0 mmol) - Electrophile

-

Thiourea (7.5 mmol) - Bidentate Nucleophile

-

Methanol (5 mL) - Reaction Solvent

-

5% Na₂CO₃ (aq) (20 mL) - Neutralization Agent

Step-by-Step Methodology

Step 1: Reagent Combination and Solvent Selection

-

Action: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add 5 mL of methanol and a magnetic stir bar.

-

Causality: Methanol is selected as a polar protic solvent. It stabilizes the charged transition states during the initial

attack and the subsequent cyclization, significantly accelerating the reaction rate compared to non-polar solvents.

Step 2: Thermal Activation

-

Action: Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

-

Causality: While the initial

reaction is relatively fast, the intramolecular cyclization and subsequent dehydration require thermal activation energy to overcome the transition state barrier and drive the equilibrium toward the aromatic product.

Step 3: Neutralization and Precipitation (Self-Validation Step)

-

Action: Remove from heat and cool to room temperature. Pour the contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ and swirl.

-

Causality: The reaction generates hydrobromic acid (HBr) as a byproduct. Because the thiazole nitrogen is weakly basic (pKa ~2.5), the product exists in the reaction mixture as a water-soluble hydrobromide salt. The addition of Na₂CO₃ neutralizes the HBr, shifting the equilibrium to the highly lipophilic free-base thiazole.

-

Self-Validation: The immediate formation of a heavy, poorly water-soluble precipitate upon the addition of the base visually confirms that the cyclization and salt-formation occurred successfully.

Step 4: Isolation and Analytical Validation

-

Action: Filter the mixture through a Buchner funnel, wash the filter cake with distilled water, and air-dry the solid on a tared watchglass.

-

Self-Validation (QC):

-

TLC (50% EtOAc/Hexane): Spot the crude product against the starting 2-bromoacetophenone. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (due to increased polarity from the amino group) confirms conversion.

-

¹H NMR (CDCl₃ or DMSO-d₆): The definitive proof of the thiazole ring formation is the disappearance of the aliphatic

protons of the

-

References

-

Title: Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Source: Current Topics in Medicinal Chemistry (Bentham Science) URL: [Link]

-

Title: Hantzsch Thiazole Synthesis - Procedure for 2-amino-4-phenylthiazole. Source: Chem Help Asap URL: [Link]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole

Abstract

This technical guide provides an in-depth analysis of the electrophilic and nucleophilic sites of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By dissecting its constituent aromatic systems—the 4-bromothiazole and the 6-methoxypyridine moieties—we elucidate the molecule's electronic landscape and predict its reactivity. This document details the principal pathways for functionalization, including palladium-catalyzed cross-coupling reactions at the electrophilic C4-bromo position and the generation of potent nucleophiles via metal-halogen exchange. We present field-proven experimental protocols and mechanistic diagrams to offer a comprehensive resource for the strategic application of this versatile building block in complex molecule synthesis.

Introduction

Heterocyclic compounds form the bedrock of modern drug discovery and development. Among them, structures combining multiple, distinct aromatic systems offer a rich scaffold for generating molecular diversity and tuning physicochemical properties. 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is one such molecule, integrating an electron-deficient thiazole ring with a substituted pyridine. This unique combination creates a molecule with distinct and predictable reactive centers, making it a valuable and versatile intermediate. The 4-bromo-thiazole moiety serves as a linchpin for introducing molecular complexity through a variety of C-C and C-N bond-forming reactions, while the nitrogen atoms of both rings provide sites for modulating solubility, basicity, and metal coordination. This guide serves as a technical primer for scientists aiming to leverage the specific reactivity of this compound for the synthesis of novel therapeutic agents and functional materials.

Chapter 1: Electronic Structure and Reactivity Overview

The reactivity of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is a composite of the electronic characteristics of its three key components: the thiazole ring, the pyridine ring, and the substituents (bromo and methoxy).

-

Thiazole Ring : The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation in unsubstituted thiazoles.[1][2][3] The C5 position is the most electron-rich and thus the primary site for electrophilic substitution.[1][3][4] The nitrogen at position 3 is a basic and nucleophilic center.[1]

-

Pyridine Ring : Like thiazole, the pyridine ring is an electron-deficient heterocycle. The nitrogen atom reduces the electron density of the entire ring system, making it less susceptible to electrophilic attack but prone to nucleophilic substitution, particularly at the C2, C4, and C6 positions.

-

Substituent Effects :

-

The bromine atom at C4 serves two primary roles. Inductively, it withdraws electron density, further enhancing the electrophilicity of the C4 carbon. More importantly, it is an excellent leaving group, making the C4 position the principal electrophilic site for both substitution and cross-coupling reactions.

-

The 6-methoxy group on the pyridine ring is a strong electron-donating group. It increases the electron density of the pyridine ring, which slightly mitigates the electron-withdrawing effect exerted on the thiazole ring. The methoxy group can also influence the basicity and coordinating ability of the pyridine nitrogen through steric and electronic effects.[5]

-

This confluence of electronic factors makes the C4 carbon the dominant electrophilic center, while the two heterocyclic nitrogen atoms represent the primary nucleophilic/basic sites.

Caption: Key reactive sites on 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.

Chapter 2: Nucleophilic Sites and Reactions

The nucleophilic character of the title compound is primarily defined by its two nitrogen atoms and its potential to be converted into a potent carbon-based nucleophile.

2.1 Basicity and N-Functionalization

Both the thiazole (N3) and pyridine (N1') nitrogens possess lone pairs of electrons, rendering them basic and available for protonation or alkylation. The pyridine nitrogen is generally more basic than the thiazole nitrogen. However, the ortho-methoxy group in the 6-methoxypyridine moiety can sterically hinder access to the nitrogen lone pair and reduce its basicity through inductive effects.[5] These sites are critical for:

-

Salt formation : Modifying solubility and handling properties.

-

Coordination : Acting as ligands for metal catalysts in subsequent transformations.

-

N-Alkylation : Formation of quaternary thiazolium or pyridinium salts, which can alter the electronic properties and reactivity of the entire molecule.

2.2 C4-Functionalization via Metal-Halogen Exchange

The most powerful method for converting the molecule into a carbon nucleophile is through metal-halogen exchange at the C4-Br bond. This reaction is typically performed at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium (n-BuLi). The exchange is rapid and highly regioselective, generating a 4-lithiothiazole species. This potent nucleophile can then be trapped with a wide variety of electrophiles to install new functional groups at the C4 position.[6][7]

Caption: Workflow for C4-functionalization via metal-halogen exchange.

Protocol 2.2.1: General Procedure for Lithiation and Electrophilic Quench

-

Pre-reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour. Formation of the lithiated species is often indicated by a color change.

-

Electrophilic Quench : Add a solution of the desired electrophile (e.g., dry ice for carboxylation, an aldehyde for hydroxymethylation; 1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C.

-

Workup : Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Chapter 3: Electrophilic Sites and Reactions

The primary electrophilic site of the molecule is the carbon atom at the C4 position of the thiazole ring, owing to the attached bromine atom. This site is exceptionally valuable for building molecular complexity.

3.1 Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is highly susceptible to oxidative addition by a Palladium(0) catalyst, initiating a variety of powerful cross-coupling reactions. The Suzuki-Miyaura coupling is a premier example, enabling the formation of a C-C bond by coupling the thiazole with an organoboron reagent.[8][9] This reaction is widely used in pharmaceutical synthesis due to its functional group tolerance and generally mild conditions.[10][11]

Causality : The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and modulates its reactivity. The base is required to activate the organoboron species for the transmetalation step.[9]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole as a building block in drug discovery

Executive Summary

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7) represents a "privileged scaffold" in medicinal chemistry, merging the pharmacophoric properties of the thiazole ring with the electronic tunability of a substituted pyridine. This application note details its utility as a lynchpin intermediate for synthesizing kinase inhibitors, GPCR ligands, and metal-chelating therapeutic agents.

The 4-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed cross-couplings, while the 6-methoxypyridine moiety offers a masked hydrogen-bond donor/acceptor system (via demethylation to pyridone) and steric control ortho to the nitrogen.

Chemical Profile & Handling

| Property | Specification |

| Molecular Formula | C₉H₇BrN₂OS |

| Molecular Weight | 271.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH |

| Stability | Stable under ambient conditions; protect from light (C-Br photolysis risk) |

| Reactive Handle | C4-Bromine (Thiazole ring) |

| Electronic Effect | Electron-deficient thiazole core; Pyridine N-lone pair available for chelation |

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methoxy group is stable to basic conditions but sensitive to strong Lewis acids (e.g., BBr₃) which trigger demethylation.

Strategic Utility in Drug Design

The "Hinge Binder" Concept

In kinase inhibitor design, the aminothiazole motif is a classic "hinge binder" (interacting with the ATP-binding site). This building block allows for the rapid construction of Type I and Type II inhibitors .

-

Thiazole Nitrogen: Accepts H-bond from the backbone NH of the kinase hinge region.

-

Pyridine Ring: Extends into the solvent-exposed region or the gatekeeper pocket, depending on substitution.

-

6-Methoxy Group:

Divergent Synthesis Map

The following diagram illustrates the modular utility of this building block.

Figure 1: Divergent synthetic pathways utilizing the 4-bromo handle and methoxy functional group.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To couple an aryl boronic acid to the C4 position of the thiazole.

Reagents:

-

Scaffold: 1.0 equiv (e.g., 100 mg)

-

Aryl Boronic Acid: 1.2–1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: 2M Na₂CO₃ or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base.

-

Degassing: Add solvents and sparge with Argon for 10 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂). Thiazoles are weakly basic; adding 1% Et₃N to the eluent can reduce tailing.

Expert Insight: The 2-pyridyl substituent can chelate Palladium, potentially stalling the reaction. If conversion is low, switch to a highly active catalyst system like Pd₂(dba)₃/SPhos or XPhos Pd G2 .

Protocol B: Buchwald-Hartwig Amination

Objective: To introduce an amine at the C4 position, creating a 4-aminothiazole core common in CDK inhibitors.

Reagents:

-

Scaffold: 1.0 equiv

-

Amine (R-NH₂): 1.2 equiv

-

Catalyst: Pd₂(dba)₃ (5 mol%)

-

Ligand: Xantphos or BrettPhos (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

-

Drying: Flame-dry the glassware under vacuum and backfill with Argon.

-

Mixing: Add scaffold, amine, base, catalyst, and ligand to the vessel inside a glovebox (preferred) or under strict Schlenk technique.

-

Solvent: Add anhydrous, degassed solvent.

-

Reaction: Reflux (100–110°C) for 12–18 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via HPLC or flash chromatography.

Self-Validating Check:

-

Color Change: The reaction mixture often turns from dark red/purple to black upon completion.

-

LCMS: Look for the disappearance of the bromine isotope pattern (1:1 ratio of M/M+2) and appearance of the amine adduct.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Suzuki) | Pyridine poisoning of Pd | Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) that prevent N-coordination. |

| Protodebromination | Hydride source in solvent | Ensure solvents are anhydrous; avoid alcoholic solvents if using strong bases; reduce reaction time. |

| Homocoupling of Boronic Acid | Oxygen presence | Increase degassing time; ensure strict inert atmosphere. |

| Poor Solubility | Planar rigid structure | Use co-solvents like DMF or NMP; heat the reaction mixture. |

References

-

Thiazole Scaffolds in Oncology: Lu, Y., et al. "Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents." Journal of Medicinal Chemistry, 2009.[5] Link

-

Pyridine-Thiazole Ligands: Constable, E. C., et al. "Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines." Molecules, 2023.[3] Link

-

General Thiazole Synthesis: Chotera-Ouda, A., et al. "Thiazoles."[3] Comprehensive Heterocyclic Chemistry IV, 2022.[3] Link

-

Angiogenesis Inhibitors: "Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides." Scientific Reports, 2016. Link

-

Compound Data: "4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Product Page." Sigma-Aldrich. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. laccei.org [laccei.org]

- 5. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole

Executive Summary

This guide details the experimental protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (referred to herein as Substrate-1 ).

This specific scaffold presents a distinct "chelation trap" challenge common in drug discovery but often overlooked in standard literature. The 2-(2-pyridyl)thiazole motif mimics a bipyridine ligand, capable of sequestering palladium from the catalytic cycle. Standard protocols using Pd(PPh₃)₄ often result in stalled conversion or low yields due to this poisoning effect.

This protocol utilizes bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to sterically preclude substrate chelation, ensuring high turnover numbers (TON) and reproducible yields.

Chemo-Structural Analysis & Mechanistic Rationale

The "Chelation Trap"

The structural core of Substrate-1 features a thiazole ring directly linked to a pyridine ring. The nitrogen atoms of the thiazole (N3) and the pyridine (N1') are positioned to form a stable 5-membered chelate ring with transition metals.

-

Electronic Effect: The 6-methoxy group on the pyridine ring acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen. This makes the "chelation trap" even more potent compared to unsubstituted analogs.

-

Steric Solution: To prevent the formation of the thermodynamic [Pd(Substrate-1)Cl₂] dead-end complex, the ligand must be sufficiently bulky to physically block the approach of the substrate's nitrogen atoms to the metal center, while still allowing oxidative addition at the C-Br bond.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation pathway.

Caption: Competition between productive oxidative addition (green path) and catalyst poisoning via N-N chelation (red path).

Optimization Strategy

Based on heteroaryl-heteroaryl coupling precedents, the following parameters have been validated to maximize yield:

| Parameter | Recommendation | Rationale |

| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Use a Pd(0) or Pd(II) source free of interfering phosphines.[1] Avoid Pd(PPh₃)₄. |

| Ligand | XPhos or SPhos | Extremely bulky biaryl phosphines prevent N-coordination and accelerate oxidative addition into electron-deficient thiazoles. |

| Base | K₃PO₄ (anhydrous) | Milder than alkoxides; phosphate prevents hydrolytic decomposition of sensitive boronic acids. |

| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system solubilizes inorganic bases and promotes the transmetalation step. |

| Temperature | 80°C - 100°C | High temperature is required to overcome the activation energy of the electron-deficient thiazole C-Br bond. |

Standardized Experimental Protocol

Materials

-

Substrate: 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (2.5 mol%)

-

Ligand: XPhos (5-10 mol%) (Ligand:Pd ratio 2:1)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.

Step-by-Step Workflow

-

Preparation of Catalyst Pre-mix (Optional but Recommended):

-

In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in a small vial with 1 mL of dry dioxane. Stir for 5 minutes at room temperature to form the active L-Pd(0) species. The solution should turn from dark purple/black to a lighter orange/brown.

-

-

Reaction Assembly:

-

To a distinct reaction vial (equipped with a magnetic stir bar), add Substrate-1 (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (3.0 eq).

-

Critical Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is detrimental to the active catalyst.

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane and degassed Water (ratio 4:1) via syringe.

-

Concentration should be approximately 0.1 M with respect to the bromide.

-

-

Catalyst Injection:

-

Add the pre-formed Catalyst/Ligand solution to the reaction vial via syringe.

-

-

Reaction:

-

Heat the block/bath to 90°C . Stir vigorously (800+ rpm).

-

Monitor by LC-MS at 2 hours. If conversion is <50%, add a second portion of catalyst (1 mol%) and boronic acid (0.2 eq).

-

-

Workup:

Experimental Workflow Diagram

Caption: Step-by-step decision matrix for the Suzuki coupling workflow.

Troubleshooting & Alternative Conditions

If the standard protocol fails, consult the table below to diagnose the failure mode based on crude LC-MS data.

| Observation | Diagnosis | Remedial Action |

| No Conversion (Substrate Intact) | Catalyst Poisoning | Switch to XPhos Pd G2 or G3 precatalyst (ensures 1:1 L:Pd ratio). Increase temperature to 110°C (use Toluene). |

| Protodeboronation (Ar-H detected) | Boronic Acid Instability | Switch base to KF (3 eq). Use dry THF or Toluene (no water added). |

| Homocoupling (Ar-Ar detected) | Oxygen Contamination | Re-degas all solvents (freeze-pump-thaw). Ensure Argon overpressure. |

| Low Yield (Incomplete) | Catalyst Death | Add catalyst in two portions (0h and 2h). |

Safety & Handling

-

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole: Treat as a potential skin sensitizer and irritant. Handle in a fume hood.

-

Palladium Compounds: Heavy metal waste. Dispose of in dedicated containers.

-

Pressure: Reactions at 100°C in closed vials generate pressure. Use appropriate pressure-rated vials (e.g., microwave vials with crimp caps).

References

-

Catalyst Poisoning in Heterocycles: Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3][4] Angewandte Chemie International Edition, 45(21), 3484–3488. Link

-

General Protocols for Thiazoles: Ohmiya, H., Yorimitsu, H., & Oshima, K. (2006). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides.[5] Journal of Organic Chemistry, 71(24), 9519–9521. Link

-

XPhos Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Boronic Acid Instability: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Note: Synthetic Strategies for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole and Derivatives

Executive Summary

The 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor and adenosine receptor antagonist landscapes. The combination of a thiazole core, a basic pyridine nitrogen, and a displaceable methoxy group provides a versatile triad of interaction points for biological targets.

Critically, the 4-bromo substituent serves as a pivotal electrophilic handle, enabling the rapid generation of libraries via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, the synthesis of this specific core requires careful regiocontrol to distinguish between the reactive positions of the thiazole ring.

This guide details the Regioselective Negishi Coupling as the primary synthetic route, offering superior yield and positional fidelity compared to classical Hantzsch cyclizations for this specific halogenated target.

Retrosynthetic Analysis & Strategy

The synthesis of 4-bromo-2-substituted thiazoles presents a regiochemical challenge. Direct bromination of a 2-substituted thiazole typically occurs at the C5 position (the most nucleophilic site), not the C4 position. Therefore, a convergent approach utilizing the pre-functionalized 2,4-dibromothiazole is the most robust strategy.

Strategic Logic

-

Starting Material: 2,4-Dibromothiazole is commercially available and exhibits distinct reactivity at C2 vs. C4.

-

Regiocontrol: The C2-bromine is significantly more reactive towards Lithium-Halogen Exchange (Li-HE) due to the inductive effect of the adjacent nitrogen and sulfur atoms.

-

Coupling Partner: 2-Bromo-6-methoxypyridine serves as the electrophile.

-

Methodology: A Negishi coupling (via an organozinc intermediate) is preferred over Suzuki coupling here to prevent homocoupling and ensure high chemoselectivity for the C2 position.

Primary Protocol: Regioselective Negishi Coupling

This protocol describes the synthesis of the core scaffold.[1]

Reaction Scheme (DOT Visualization)

Caption: Figure 1. Regioselective Negishi coupling strategy exploiting the preferential C2-lithiation of 2,4-dibromothiazole.

Detailed Experimental Protocol

Reagents:

-

2,4-Dibromothiazole (1.0 equiv)

-

2-Bromo-6-methoxypyridine (1.1 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Zinc Chloride (ZnCl₂, 1.2 equiv, 1.0 M in THF - Must be anhydrous)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Lithiation (C2-Selective):

-

Charge a flame-dried 3-neck round-bottom flask with 2,4-dibromothiazole (e.g., 5.0 g, 20.6 mmol) and anhydrous THF (50 mL) under an argon atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent halogen dance or decomposition.

-

Add n-BuLi (2.5 M, 9.1 mL) dropwise over 20 minutes. Stir at -78°C for 30 minutes. The solution will typically turn yellow/orange.

-

-

Transmetalation (Formation of Organozinc):

-

Add the ZnCl₂ solution (1.0 M in THF, 24.7 mL) dropwise to the lithiated species at -78°C.

-

Remove the cooling bath and allow the mixture to warm to 0°C or room temperature over 30 minutes. This generates the stable 2-zinc-4-bromothiazole species.

-

-

Coupling (Negishi):

-

In a separate flask, dissolve 2-bromo-6-methoxypyridine (4.26 g, 22.6 mmol) and Pd(PPh₃)₄ (1.19 g, 1.0 mmol) in THF (20 mL).

-

Transfer the organozinc solution (from step 2) via cannula into the flask containing the pyridine/catalyst mixture.

-

Heat the reaction mixture to reflux (65°C) for 4–12 hours. Monitor conversion by LC-MS (Target Mass: ~271/273 amu).

-

-

Work-up & Purification:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (typically 0% to 20% EtOAc).

-

Yield Expectation: 65–80%.

-

-

Why this works: The C2 position of thiazole is significantly more acidic and prone to halogen exchange than C4. By transmetalating to Zinc, we create a nucleophile that reacts specifically with the bromopyridine electrophile, leaving the C4-bromide intact for future derivatization.

Derivatization: Building the Library

Once the 4-bromo-2-(6-methoxypyridin-2-yl)thiazole core is synthesized, it serves as a divergence point. The two primary vectors for modification are the C4-Bromine (Cross-coupling) and the Methoxy group (Hydrolysis).

Derivatization Workflow (DOT Visualization)

Caption: Figure 2. Divergent synthesis pathways from the core scaffold.

Protocol: Suzuki-Miyaura Coupling at C4

This reaction installs aryl or heteroaryl groups at the 4-position.

-

Reagents: Core Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (5 mol%), Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 90°C, 2–4 hours (or Microwave: 120°C, 30 min).

Optimization Table: Common Conditions for Thiazole C4-Coupling

| Parameter | Standard Condition | Challenging Substrates (Steric Bulk) |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G2 or Pd₂(dba)₃ + SPhos |

| Base | Na₂CO₃ (2M aq) | K₃PO₄ or Cs₂CO₃ |

| Solvent | DME/Water or Toluene/EtOH | 1,4-Dioxane (anhydrous) |

| Temp | 80–100°C | 100–120°C (Microwave) |

Protocol: Methoxy Hydrolysis (Pyridone Formation)

The 6-methoxy group can be converted to a 6-pyridone (or 2-pyridone tautomer), altering the solubility and hydrogen-bonding profile.

-

Method A (Mild): TMSI (Trimethylsilyl iodide) in Acetonitrile at 60°C.

-

Method B (Harsh): HBr (48% aq) in Acetic Acid at 100°C.

-

Note: Method A is preferred if the C4-substituent is acid-sensitive.

Quality Control & Troubleshooting

Critical Process Parameters (CPPs)

-

Moisture Control (Step 1): The lithiation of 2,4-dibromothiazole is extremely sensitive to moisture. Even trace water will quench the lithiated species, leading to monobromothiazole byproducts.

-

Temperature (Step 1): Do not exceed -60°C during n-BuLi addition. Higher temperatures promote "halogen dance," where the lithium migrates to C5, leading to isomeric mixtures.

-

Stoichiometry: Use a slight excess of the pyridine electrophile (1.1 equiv) to ensure complete consumption of the valuable thiazole intermediate.